molecular formula C29H18ClN3O B11568737 3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole

3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole

Cat. No.: B11568737
M. Wt: 459.9 g/mol
InChI Key: CEHVUOJIAKPPHY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorophenyl group, a diphenylpyridazinyl group, and a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the benzoxazole core.

    Formation of the Diphenylpyridazinyl Group: This can be synthesized separately and then coupled to the benzoxazole core through a suitable coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions may target the nitrogen-containing pyridazinyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or photonic materials.

Biology

    Biological Probes: Used in the study of biological pathways and interactions.

    Drug Development: Potential as a lead compound in the development of pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzoxazole: The core structure without the chlorophenyl and diphenylpyridazinyl groups.

    4-Chlorophenylbenzoxazole: A simpler compound with only the chlorophenyl group attached to the benzoxazole core.

    Diphenylpyridazinylbenzoxazole: A compound with the diphenylpyridazinyl group but lacking the chlorophenyl group.

Uniqueness

3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole is unique due to the combination of its structural elements, which may confer specific chemical and biological properties not found in simpler analogs. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C29H18ClN3O

Molecular Weight

459.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole

InChI

InChI=1S/C29H18ClN3O/c30-23-14-11-21(12-15-23)29-25-17-22(13-16-26(25)33-34-29)24-18-27(19-7-3-1-4-8-19)31-32-28(24)20-9-5-2-6-10-20/h1-18H

InChI Key

CEHVUOJIAKPPHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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